molecular formula C5H6N2O5 B131459 Orotic acid monohydrate CAS No. 50887-69-9

Orotic acid monohydrate

Cat. No. B131459
CAS RN: 50887-69-9
M. Wt: 174.11 g/mol
InChI Key: YXUZGLGRBBHYFZ-UHFFFAOYSA-N
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Patent
US07994315B2

Procedure details

Orotic acid monohydrate (53.19 g, 0.306 mmol) was added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (46.51 g, 0.306 mmol) in dimethylformamide (85 ml). After stirring for 5 min., ethyl iodide (57.14 g, 0.366 mmol) was added to the solution and the mixture was heated at 60° C. for 5 hrs. Water (1 L) was added, and the resulting precipitate was collected by filtration, washed with water, and dried to give ethyl orotate (49.25 g, 88%).
Quantity
53.19 g
Type
reactant
Reaction Step One
Quantity
46.51 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
57.14 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:12])(=[O:11])[C:3]1[NH:10][C:8](=[O:9])[NH:7][C:5](=[O:6])[CH:4]=1.N12CCCN=C1CCC[CH2:15][CH2:14]2.C(I)C.O>CN(C)C=O>[C:2]([O:12][CH2:14][CH3:15])(=[O:11])[C:3]1[NH:10][C:8](=[O:9])[NH:7][C:5](=[O:6])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
53.19 g
Type
reactant
Smiles
O.C(C1=CC(=O)NC(=O)N1)(=O)O
Name
Quantity
46.51 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
57.14 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC(=O)NC(=O)N1)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 49.25 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87400.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.